molecular formula C10H14ClNO2 B1419454 2-{[(2-Methylphenyl)methyl]amino}acetic acid hydrochloride CAS No. 79823-92-0

2-{[(2-Methylphenyl)methyl]amino}acetic acid hydrochloride

Cat. No. B1419454
CAS RN: 79823-92-0
M. Wt: 215.67 g/mol
InChI Key: UDNPPZHFWBWBEI-UHFFFAOYSA-N
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Description

“2-{[(2-Methylphenyl)methyl]amino}acetic acid hydrochloride” is a chemical compound with the CAS Number: 79823-92-0 . It has a molecular weight of 215.68 and its IUPAC name is [(2-methylbenzyl)amino]acetic acid hydrochloride . The compound is typically stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13NO2.ClH/c1-8-4-2-3-5-9(8)6-11-7-10(12)13;/h2-5,11H,6-7H2,1H3,(H,12,13);1H . This code provides a detailed description of the molecule’s structure. The compound consists of a 2-methylphenyl group (a benzene ring with a methyl group at the 2-position), a methyl group, and an amino group attached to an acetic acid group. The entire molecule is then combined with a hydrochloride group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 215.68 . It’s a powder that is stored at room temperature . The compound’s InChI key is UDNPPZHFWBWBEI-UHFFFAOYSA-N , which is a unique identifier that can be used to look up information about the compound.

Scientific Research Applications

Synthesis and Characterization

  • 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid, a compound related to the chemical of interest, was synthesized for potential anticancer activity. This synthesis involved amidation, etherification, Smiles rearrangement, chloroacetylation, cyclization, and hydrolysis, demonstrating a complex chemical process (Liu Ying-xiang, 2007).
  • A Schiff base ligand was synthesized from an amino acid similar to 2-{[(2-Methylphenyl)methyl]amino}acetic acid hydrochloride. This ligand was used to create metal complexes, which were characterized for their antioxidant and xanthine oxidase inhibitory activities, indicating the utility in biological systems (M. Ikram et al., 2015).

Medicinal Chemistry and Drug Synthesis

  • Methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride, structurally similar to the chemical , was optimized for synthesis, showing the adaptability of these compounds in pharmaceutical contexts (Wang Guo-hua, 2008).
  • Triorganotin(IV) derivatives of a related amino acetic acid compound were synthesized and characterized. These compounds exhibit a polymeric structure and are potential candidates for chemical and biological research (T. Baul et al., 2002).

Chemical Properties and Applications

  • Studies on derivatives of similar compounds have been conducted, focusing on their chemical properties and potential pharmacological applications, highlighting the diverse uses of these chemicals (T. Jakóbiec et al., 1979).
  • Electrochemical and theoretical studies on films incorporating phenylglycine derivatives, closely related to the chemical of interest, have been conducted for supercapacitor applications, showing the potential of these compounds in energy storage technologies (E. Kowsari et al., 2019).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

Future Directions

As for future directions, it’s hard to predict without specific context. The use and study of this compound would likely depend on the needs of chemical research or industry. It’s always important to handle it with care due to the mentioned safety and hazard warnings .

properties

IUPAC Name

2-[(2-methylphenyl)methylamino]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-8-4-2-3-5-9(8)6-11-7-10(12)13;/h2-5,11H,6-7H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDNPPZHFWBWBEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50672574
Record name N-[(2-Methylphenyl)methyl]glycine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(2-Methylphenyl)methyl]amino}acetic acid hydrochloride

CAS RN

79823-92-0
Record name N-[(2-Methylphenyl)methyl]glycine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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